molecular formula C11H7BrN4O3 B13037953 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

Cat. No.: B13037953
M. Wt: 323.10 g/mol
InChI Key: BPQNNRVXFAYIEC-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multi-step organic reactions. One possible route includes:

    Bromination: Introduction of a bromine atom to the chromenone core.

    Methoxylation: Addition of a methoxy group to the appropriate position on the chromenone ring.

    Tetrazole Formation: Formation of the tetrazole ring through cyclization reactions involving azide and nitrile precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the chromenone ring.

    Reduction: Reduction reactions could modify the bromine or methoxy groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted chromenones.

Scientific Research Applications

6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine, methoxy, and tetrazole groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2H-chromen-2-one: Lacks the methoxy and tetrazole groups.

    7-Methoxy-2H-chromen-2-one: Lacks the bromine and tetrazole groups.

    3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the bromine and methoxy groups.

Uniqueness

6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the combination of bromine, methoxy, and tetrazole functionalities, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H7BrN4O3

Molecular Weight

323.10 g/mol

IUPAC Name

6-bromo-7-methoxy-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C11H7BrN4O3/c1-18-9-4-8-5(3-7(9)12)2-6(11(17)19-8)10-13-15-16-14-10/h2-4H,1H3,(H,13,14,15,16)

InChI Key

BPQNNRVXFAYIEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C(=O)OC2=C1)C3=NNN=N3)Br

Origin of Product

United States

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